molecular formula C19H20ClFN2O4S B2948450 3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluorobenzene-1-sulfonamide CAS No. 922097-60-7

3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluorobenzene-1-sulfonamide

Cat. No.: B2948450
CAS No.: 922097-60-7
M. Wt: 426.89
InChI Key: YIAYSJCNKBEVHR-UHFFFAOYSA-N
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Description

3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluorobenzene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzoxazepine ring, a sulfonamide group, and halogen substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluorobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

    Formation of the Benzoxazepine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzoxazepine ring.

    Introduction of the Sulfonamide Group: This step involves the reaction of the intermediate with a sulfonyl chloride to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazepine ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amine derivatives.

    Substitution: The halogen atoms (chlorine and fluorine) can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to a variety of substituted compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluorobenzene-1-sulfonamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.

    Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA Interaction: The compound may bind to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide: A similar compound without the fluorine substituent.

    N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluorobenzene-1-sulfonamide: A similar compound without the chlorine substituent.

Uniqueness

The presence of both chlorine and fluorine substituents in 3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluorobenzene-1-sulfonamide may confer unique chemical and biological properties, making it distinct from similar compounds. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-4-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O4S/c1-4-23-16-8-5-12(9-17(16)27-11-19(2,3)18(23)24)22-28(25,26)13-6-7-15(21)14(20)10-13/h5-10,22H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAYSJCNKBEVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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